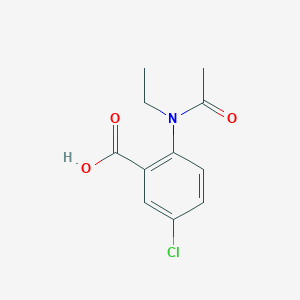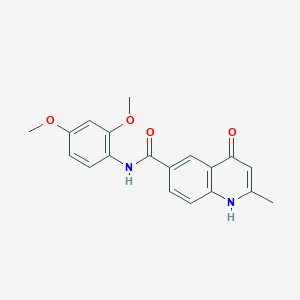![molecular formula C13H24ClNO B5186266 2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride](/img/structure/B5186266.png)
2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of 2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride involves several steps, including cyclization and hydrogenation reactions. The synthetic routes typically start with the formation of the bicyclic structure, followed by the introduction of the piperidine ring. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may include large-scale synthesis using continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying the interactions between piperidine derivatives and biological targets. In medicine, it is investigated for its potential therapeutic effects, including its role as a precursor for drug development .
Wirkmechanismus
The mechanism of action of 2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction pathways that lead to physiological responses .
Vergleich Mit ähnlichen Verbindungen
2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride can be compared with other piperidine derivatives, such as 2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol and biperiden. These compounds share structural similarities but may differ in their pharmacological properties and applications. The uniqueness of this compound lies in its specific bicyclic structure, which can influence its reactivity and interactions with biological targets .
Eigenschaften
IUPAC Name |
2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c15-13-10-4-6-11(13)12(7-5-10)14-8-2-1-3-9-14;/h10-13,15H,1-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRVGIIVICCICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCC3CCC2C3O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-N'-[1-(2,5-dichlorophenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5186198.png)

![3-Ethyl-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5186211.png)
![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5186228.png)




![3-[(6-Chloro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B5186272.png)
![4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186284.png)

